molecular formula C10H9BrN2O2 B12998128 Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B12998128
M. Wt: 269.09 g/mol
InChI Key: SKDZCBABMJNUHK-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the bromination of a benzimidazole precursor. One common method includes the reaction of 2-methyl-1H-benzo[d]imidazole with bromomethyl methyl ether in the presence of a strong base. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
  • 2-Bromo-1-methyl-1H-imidazole

Uniqueness

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific substitution pattern and the presence of both a bromomethyl group and a carboxylate ester. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(bromomethyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)13-8-5-3-2-4-7(8)12-9(13)6-11/h2-5H,6H2,1H3

InChI Key

SKDZCBABMJNUHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC=C2N=C1CBr

Origin of Product

United States

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